2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is an organic compound with the molecular formula C17H12N2O2 and a molar mass of 276.29 g/mol . This compound is characterized by its unique structure, which includes a furan ring and a nitrile group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 2-furylmethylideneamine with 4,5-diphenyl-3-furonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-1-(2-furyl)methylidene]amino}-4,5-diphenyl-3-furonitrile include:
- 2-{[(E)-1-(5-methyl-2-furyl)methylidene]amino}-5-phenyl-3-furonitrile
- 2-{[(E)-1-(2-thienyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
- 2-{[(E)-1-(2-pyridyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
These compounds share similar structural features but differ in the substituents on the furan ring, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H14N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(E)-furan-2-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C22H14N2O2/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)26-22(19)24-15-18-12-7-13-25-18/h1-13,15H/b24-15+ |
InChI Key |
RITWGIDUBUGTGW-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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